2-[(2E)-2-(4-hydroxybenzylidene)hydrazinyl]-2-oxo-N-phenylacetamide
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Overview
Description
2-[(2E)-2-(4-hydroxybenzylidene)hydrazinyl]-2-oxo-N-phenylacetamide is a chemical compound with the molecular formula C15H13N3O3 It is known for its unique structure, which includes a hydrazinyl group, a benzylidene moiety, and a phenylacetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2E)-2-(4-hydroxybenzylidene)hydrazinyl]-2-oxo-N-phenylacetamide typically involves the condensation of 4-hydroxybenzaldehyde with hydrazine derivatives, followed by the reaction with phenylacetamide. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the condensation process .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(2E)-2-(4-hydroxybenzylidene)hydrazinyl]-2-oxo-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazinyl group to amines.
Substitution: The benzylidene moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
2-[(2E)-2-(4-hydroxybenzylidene)hydrazinyl]-2-oxo-N-phenylacetamide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its enzyme inhibition properties.
Industry: It may be used in the development of new materials with specific photophysical properties.
Mechanism of Action
The mechanism by which 2-[(2E)-2-(4-hydroxybenzylidene)hydrazinyl]-2-oxo-N-phenylacetamide exerts its effects involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of enzymes such as carbonic anhydrase and α-glycosidase, thereby preventing the enzymes from catalyzing their respective reactions . The compound’s structure allows it to form stable complexes with these enzymes, leading to effective inhibition.
Comparison with Similar Compounds
Similar Compounds
- **4-[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]-4-oxo-N,N-diphenylbutanamide
- **2-{2-[(2E)-2-{2-[(4-Fluorobenzyl)oxy]benzylidene}hydrazino]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}-N-phenylacetamide
Uniqueness
2-[(2E)-2-(4-hydroxybenzylidene)hydrazinyl]-2-oxo-N-phenylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to form stable metal complexes and inhibit specific enzymes sets it apart from other similar compounds.
Properties
Molecular Formula |
C15H13N3O3 |
---|---|
Molecular Weight |
283.28 g/mol |
IUPAC Name |
N'-[(E)-(4-hydroxyphenyl)methylideneamino]-N-phenyloxamide |
InChI |
InChI=1S/C15H13N3O3/c19-13-8-6-11(7-9-13)10-16-18-15(21)14(20)17-12-4-2-1-3-5-12/h1-10,19H,(H,17,20)(H,18,21)/b16-10+ |
InChI Key |
MCONCLXBKDXLJR-MHWRWJLKSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)O |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC=C(C=C2)O |
Origin of Product |
United States |
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